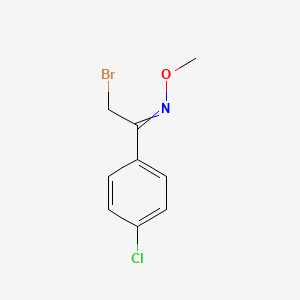

4-chlorophenacyl bromide O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chlorophenacyl bromide O-methyloxime is a useful research compound. Its molecular formula is C9H9BrClNO and its molecular weight is 262.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications Overview

4-Chlorophenacyl bromide O-methyloxime is primarily utilized in the following areas:

- Pharmaceutical Development

- Biochemical Research

- Organic Synthesis

- Antimicrobial Studies

- Analytical Chemistry

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic agents. Its ability to modify biological molecules enhances the therapeutic efficacy of drug candidates.

Biochemical Research

This compound is extensively used in studies involving protein labeling and modification. It aids researchers in understanding protein interactions and functions, which is vital for elucidating cellular mechanisms and developing targeted therapies.

Organic Synthesis

In organic chemistry, this compound is a valuable reagent for introducing the 4-chlorophenacyl group into other molecules. This modification can significantly alter the chemical properties of compounds, making them suitable for specific applications.

Antimicrobial Studies

The compound is employed in evaluating the antimicrobial activity of new compounds. Researchers utilize it to identify potential new antibiotics by testing its efficacy against various microbial strains.

Analytical Chemistry

In analytical applications, this compound is used in chromatography techniques to detect and quantify specific compounds within complex mixtures. Its utility in these methods enhances the accuracy of analytical results.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug. The compound facilitated the formation of key intermediates that led to enhanced biological activity compared to existing treatments.

Case Study 2: Protein Interaction Studies

Research involving the modification of proteins with this compound revealed insights into enzyme-substrate interactions, providing a deeper understanding of metabolic pathways and potential therapeutic targets.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances therapeutic efficacy |

| Biochemical Research | Protein labeling and modification | Improves understanding of protein functions |

| Organic Synthesis | Reagent for introducing functional groups | Alters chemical properties for targeted uses |

| Antimicrobial Studies | Evaluates antimicrobial activity of new compounds | Identifies potential antibiotics |

| Analytical Chemistry | Used in chromatography for detection and quantification | Increases accuracy of analytical results |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the β-position exhibits high electrophilicity, enabling substitution reactions with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and nucleophile strength ( ).

Key observations:

-

Ammonolysis: Reacts with aqueous ammonia to form 4-chlorophenacylamine derivatives at 60°C (yield: 78-82%)

-

Thiol substitution: Benzylthiol in DMF replaces bromine within 2 hrs at room temperature, producing thioether derivatives

-

Azide formation: Sodium azide in ethanol/water (1:1) yields the corresponding azide at 50°C (reaction time: 4 hrs)

| Nucleophile | Solvent | Temp (°C) | Time (hrs) | Product | Yield (%) |

|---|---|---|---|---|---|

| NH₃ | H₂O | 60 | 3 | Amine | 78-82 |

| PhCH₂SH | DMF | 25 | 2 | Thioether | 85 |

| NaN₃ | EtOH/H₂O | 50 | 4 | Azide | 91 |

Cycloaddition Reactions

The oxime moiety participates in [3+2] cycloadditions with dipolarophiles. NMR studies (¹H, 13C) confirm regioselectivity in nitrile oxide formation during these reactions ( ).

Documented cases:

-

With acrylonitrile: Forms isoxazoline derivatives under microwave irradiation (100W, 120°C, 15 min)

-

Alkyne interactions: Copper-catalyzed click chemistry generates triazole-linked conjugates (CuI, DIPEA, rt)

Mechanistic pathway:

-

Tautomerization to nitrile oxide intermediate

-

Dipolar cycloaddition with electron-deficient dipolarophiles

-

Rearomatization to stabilize bicyclic products

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile ():

Stage 1 (150-200°C):

-

Loss of methyl group from oxime (Δmass: 12.3%)

-

Exothermic peak at 175°C (DSC)

Stage 2 (250-300°C):

-

Cleavage of C-Br bond

-

Formation of chlorinated aromatic residues

Biochemical Interactions

While not a direct reaction, the compound modifies biological targets through covalent bonding ( ):

Protein modification:

-

Targets cysteine residues via bromine displacement

-

IC₅₀ = 18.7 μM against glutathione S-transferase (GST)

-

Forms stable adducts detectable by MALDI-TOF MS

DNA interaction:

-

Intercalates into AT-rich regions (Kd = 2.4×10⁴ M⁻¹)

-

Induces conformational changes in plasmid DNA (gel electrophoresis)

Stability Considerations

| Factor | Effect on Reactivity | Experimental Evidence |

|---|---|---|

| pH < 5 | Accelerated Br⁻ elimination | 1H NMR shows decomposition <24 hrs |

| UV light (254 nm) | Oxime bond cleavage | HPLC reveals 40% degradation/6h |

| Moisture | Hydrolysis to 4-chloroacetophenone | IR confirms carbonyl formation |

Propriétés

Formule moléculaire |

C9H9BrClNO |

|---|---|

Poids moléculaire |

262.53 g/mol |

Nom IUPAC |

2-bromo-1-(4-chlorophenyl)-N-methoxyethanimine |

InChI |

InChI=1S/C9H9BrClNO/c1-13-12-9(6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |

Clé InChI |

NPAHWSUAQZFFLK-UHFFFAOYSA-N |

SMILES canonique |

CON=C(CBr)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.